![molecular formula C8H14N2 B11751429 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11751429.png)
2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic structure provides rigidity and specific spatial orientation, which can be advantageous in the design of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane typically involves the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine . Another method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions, leading to the formation of the bridged lactam intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of simpler bicyclic structures.
Scientific Research Applications
2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Similar in structure but lacks the cyclopropyl group.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the cyclopropyl group, which adds to the rigidity and spatial orientation of the molecule. This feature can enhance its binding affinity and specificity in biological systems, making it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)10-5-6-3-8(10)4-9-6/h6-9H,1-5H2 |
InChI Key |
GCEGIYRHAFVCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3CC2CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751349.png)
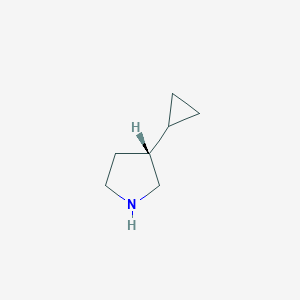
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751366.png)
![11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11751370.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751372.png)
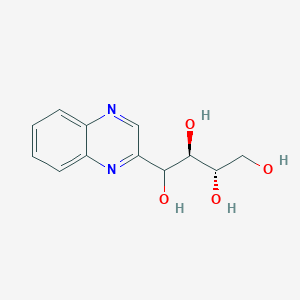
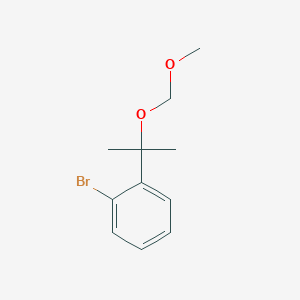
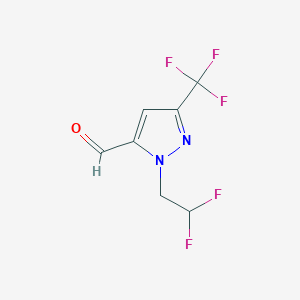
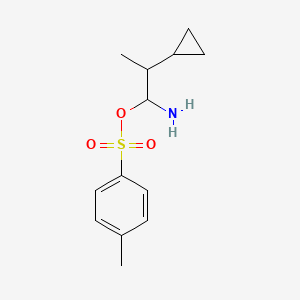
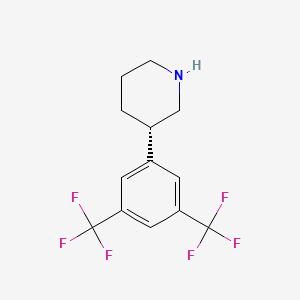
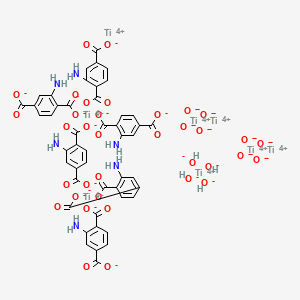
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751425.png)
![(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B11751431.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751437.png)
